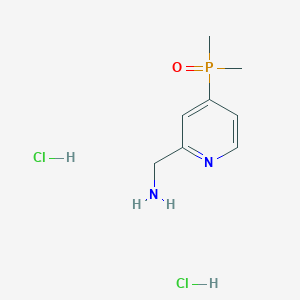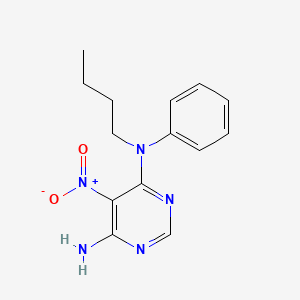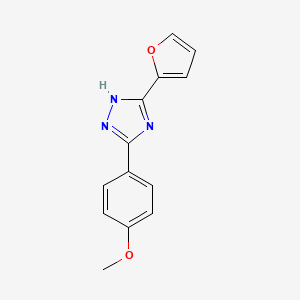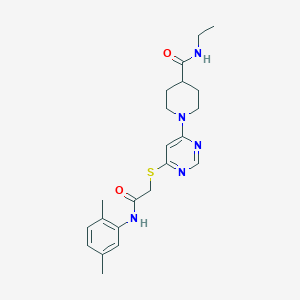
(4-Dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride” is a chemical compound with the CAS Number: 2416233-78-6 . It has a molecular weight of 257.1 and is typically stored at room temperature . The compound is in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is (2-(aminomethyl)pyridin-4-yl)dimethylphosphine oxide dihydrochloride . The Inchi Code is 1S/C8H13N2OP.2ClH/c1-12(2,11)8-3-4-10-7(5-8)6-9;;/h3-5H,6,9H2,1-2H3;2*1H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder and is typically stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound (4-Dimethylphosphorylpyridin-2-yl)methanamine; dihydrochloride serves as a precursor or intermediary in the synthesis of a variety of heterocyclic compounds. For instance, novel hexahydropyrimidines, which have applications in pharmaceuticals as analgesic, antiviral, and antibacterial agents, can be synthesized from related pyridin-2-ylmethanamines. These compounds demonstrate significant potential due to their presence in bioactive compounds and their use as prodrugs and polymer stabilizers (Abu-Obaid et al., 2014).
Chemical Transformations and Reactivity
The study of the compound's reactivity has led to the development of various chemical transformations. For example, the synthesis of novel 1,3-Dithiolane compounds demonstrates the versatility of related pyridin-2-ylmethanamines in organic synthesis, showcasing their ability to form complex structures through condensation reactions (Zhai Zhi-we, 2014).
Bioactive Compound Development
Compounds derived from (4-Dimethylphosphorylpyridin-2-yl)methanamine; dihydrochloride have been explored for their bioactivity, including antiosteoclast and osteoblast activities. This underscores the compound's utility in developing therapeutics for bone-related diseases (G. S. Reddy et al., 2012).
Fluoroionophore Development
Research into diamine-salicylaldehyde derivatives, closely related to the study compound, has led to the development of fluoroionophores capable of chelating metal ions. These compounds have practical applications in metal ion detection and analysis, highlighting the diverse utility of pyridin-2-ylmethanamine derivatives in analytical chemistry (Hong et al., 2012).
Electrochromic Material Synthesis
The synthesis and characterization of copper complexes utilizing (dimethylphosphoryl)methanaminium ligands demonstrate the potential of related compounds in the development of electrochromic materials. These materials have applications in smart windows and displays, indicating the role of such compounds in advancing materials science (Richert et al., 2014).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound include H302, H315, H319, H335, and H412 , which refer to potential hazards such as harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and harmful to aquatic life with long lasting effects, respectively .
Eigenschaften
IUPAC Name |
(4-dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N2OP.2ClH/c1-12(2,11)8-3-4-10-7(5-8)6-9;;/h3-5H,6,9H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAGNMCCFXIOSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC(=NC=C1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N2OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2930007.png)
![1'-((4-Chlorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2930009.png)

![4-(4-Ethylpiperazinyl)-1-(2-methylphenyl)pyrazolo[5,4-d]pyrimidine](/img/structure/B2930012.png)


![4-nitro-N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2930019.png)
![N-(4-bromophenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/no-structure.png)

![{8-Oxabicyclo[3.2.1]octan-3-yl}methanol](/img/structure/B2930024.png)
